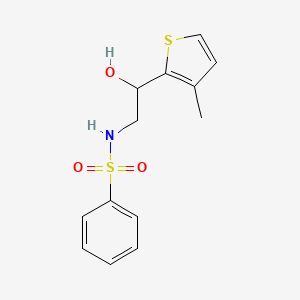

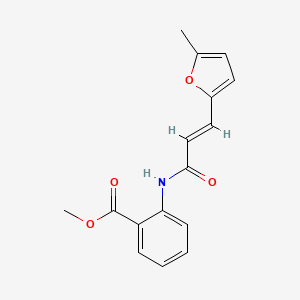

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

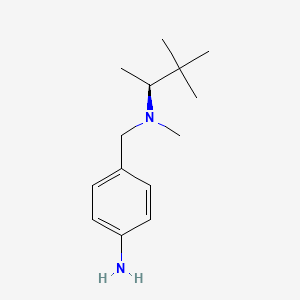

“N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide” is a chemical compound that contains a thiophene ring, a benzenesulfonamide group, and a hydroxyethyl group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Benzenesulfonamide is a functional group consisting of a benzene ring bonded to a sulfonamide group. The hydroxyethyl group contains a hydroxyl (-OH) group attached to an ethyl group.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate thiophene derivative with a benzenesulfonyl chloride in the presence of a base . The hydroxyethyl group could be introduced through further reactions, but the exact method would depend on the specific requirements of the synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring and the benzene ring are both aromatic, meaning they have a cyclic, planar arrangement of atoms with delocalized π electrons . The sulfonamide group would form a polar bond with the benzene ring, and the hydroxyethyl group would introduce additional polarity and potential for hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiophene ring, the benzenesulfonamide group, and the hydroxyethyl group. The thiophene ring is electron-rich and could undergo electrophilic aromatic substitution reactions . The sulfonamide group could participate in a variety of reactions, including hydrolysis, condensation, and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide and hydroxyethyl groups could increase its solubility in polar solvents . Its melting and boiling points would depend on the strength of the intermolecular forces present in the compound .Applications De Recherche Scientifique

Medicinal Chemistry: Anti-Inflammatory Agents

Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory effects. Compounds like N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide can be synthesized and investigated for their potential as anti-inflammatory agents . Their efficacy in reducing inflammation could be explored through various pharmacological studies and clinical trials.

Material Science: Organic Semiconductors

In material science, thiophene-based molecules play a prominent role in the advancement of organic semiconductors . The electronic properties of these compounds make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The specific compound could be evaluated for its semiconductor properties and potential integration into electronic devices.

Environmental Chemistry: Chemosensors

Thiophene derivatives have been utilized in the development of chemosensors, particularly for the detection of hazardous ions like cyanide . The compound N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide could be modified to create selective sensors that change color in the presence of specific ions, providing a visual indication of environmental contaminants.

Antimicrobial Activity

Thiophene derivatives exhibit antimicrobial properties, which can be harnessed in the development of new antimicrobial agents . The compound could be tested against various bacterial and fungal strains to assess its effectiveness in inhibiting microbial growth and treating infections.

Cancer Research: Anti-Cancer Agents

Some thiophene derivatives have shown promise as anti-cancer agents due to their ability to inhibit certain kinases involved in cancer cell proliferation . Research into N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide could focus on its potential anti-cancer activity, exploring its effects on cancer cell lines and tumor models.

Neuropharmacology: Anti-Psychotic and Anti-Anxiety Medications

The structural diversity of thiophene derivatives allows for their application in neuropharmacology, particularly in the development of anti-psychotic and anti-anxiety medications . The compound’s effects on various neurotransmitter systems could be studied to determine its potential as a treatment for psychiatric disorders.

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it were developed as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

Orientations Futures

Future research could explore the potential applications of this compound. For example, it could be studied for its potential use as a pharmaceutical, given the known biological activity of some thiophene and sulfonamide derivatives . Additionally, its chemical reactivity could be explored to develop new synthetic methods .

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c1-10-7-8-18-13(10)12(15)9-14-19(16,17)11-5-3-2-4-6-11/h2-8,12,14-15H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZOPBZNKWYBKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927352.png)

![3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine](/img/structure/B2927353.png)

![2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2927357.png)

![5-(4-bromobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2927361.png)

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2927363.png)

![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2927366.png)